N-(4-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde to form an intermediate, which is then cyclized with acetic anhydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It serves as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide: Exhibits higher inhibition on VEGFR2 and is a potential anticancer agent.
Compared to these compounds, 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H21N3O3S/c1-27-18-7-3-15(4-8-18)12-23-21(26)11-17-14-29-22-24-20(13-25(17)22)16-5-9-19(28-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,26) |
InChI Key |
IQPFMLXPFDETLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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